molecular formula C18H17NO4S B5222503 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B5222503
M. Wt: 343.4 g/mol
InChI Key: CYHNLOIJPATEPS-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide (CAS: 321977-88-2) is a benzamide derivative characterized by a dihydrothiophene sulfone moiety and a 4-methoxyphenyl substituent. Its molecular formula is C₁₈H₁₆FNO₄S, with a molecular weight of 361.387 g/mol . The structure features a benzamide core linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group and an N-bound 4-methoxyphenyl ring. This compound lacks defined stereocenters, as noted in its structural description .

Key structural attributes influencing its properties include:

  • 4-Methoxyphenyl group: Contributes to lipophilicity and π-π stacking interactions.
  • Fluorine substituent (in the 4-fluoro variant): Modulates electronic effects and bioavailability .

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-23-17-9-7-15(8-10-17)19(16-11-12-24(21,22)13-16)18(20)14-5-3-2-4-6-14/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHNLOIJPATEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₆ClN₁O₄S
  • Molecular Weight : Approximately 345.81 g/mol
  • Key Functional Groups :
    • Dioxido thienyl moiety
    • Methoxyphenyl group
    • Chloro substituent

These structural features suggest a potential for diverse biological activities, particularly in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains. The presence of the dioxido and chloro groups may enhance its reactivity and interaction with microbial targets.
  • Anti-inflammatory Effects : The compound's structure indicates potential anti-inflammatory properties, although detailed studies are necessary to confirm these effects.
  • Anticancer Activity : Similar compounds have shown promise in cancer therapy, indicating that this compound may also interact with cancer-related pathways .

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential effects suggested by structural analysis
AnticancerSimilar compounds have shown promise in cancer therapy

The mechanisms underlying the biological activities of this compound may involve:

  • Nucleophilic Substitution Reactions : The chloro group can participate in nucleophilic attacks, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
  • Interaction with Enzymes : There is a possibility of interaction with various enzymes involved in inflammation and cancer progression, which warrants further investigation .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on derivatives of benzamide showed that compounds similar to this compound exhibited significant antimicrobial activity. The study highlighted the importance of functional groups in enhancing efficacy against specific bacterial strains.
  • Cancer Therapeutics Research : Research into benzamide derivatives has indicated their potential as RET kinase inhibitors. Compounds sharing structural similarities with this compound were evaluated for their ability to inhibit cell proliferation driven by oncogenic mutations .

Comparison with Similar Compounds

4-Chloro Derivative (CID 4263295)

  • Formula: C₁₈H₁₆ClNO₄S.
  • Structural difference : Chlorine replaces fluorine at the benzamide’s para position.
  • Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity and metabolic stability. No direct biological data are available, but halogen substitutions often influence target selectivity .

Fluoro vs. Chloro Comparison

Property 4-Fluoro Derivative 4-Chloro Derivative
Molecular Weight 361.387 g/mol 377.84 g/mol
LogP (Predicted) ~3.2 (estimated) ~3.8 (estimated)
Electrophilicity Moderate (F) Higher (Cl)

Heterocyclic Benzamide Derivatives

Imidazole-Based Analogues ()

  • Example: 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e).
  • Key features: Imidazole ring with cyano substituents replaces the dihydrothiophene sulfone.
  • Properties :
    • Melting Point : 262–265°C (vs. target compound’s unreported value).
    • Bioactivity : Imidazole derivatives often exhibit antimicrobial or kinase-inhibitory activity, though specific data for 4e are unavailable .

1,3,4-Oxadiazole Derivatives (LMM5, LMM11)

  • Example : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide).
  • Key features : Oxadiazole core with sulfamoyl and methoxyphenyl groups.
  • Bioactivity : Antifungal activity against C. albicans via thioredoxin reductase inhibition .

Benzamides with Modified Substituents

Antioxidant Thiourea Derivatives ()

  • Example: H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide).
  • Key features : Thiourea linkage instead of sulfone.

Anti-Hyperglycemic Derivatives ()

  • Example : Compound 29 ((E)-N-(4-(2-(4-Methoxyphenyl)acetamido)phenyl)-4-(3-(4-methoxyphenyl)acryloyl)benzamide).
  • Key features : Acryloyl group enhances conjugation and PTP1B inhibition (IC₅₀: 0.89 µM).
  • Comparison : The target compound’s sulfone group may reduce enzymatic interaction compared to acryloyl’s electrophilic nature .

Structural Analogues with Piperazine Moieties ()

  • Example : 3j (N-(2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide).
  • Key features : Piperazine-ethoxyethyl chain replaces dihydrothiophene sulfone.
  • Bioactivity : Designed as D3 receptor ligands; structural flexibility enhances CNS penetration .

Discussion of Key Differences and Implications

  • Bioactivity: While oxadiazole (LMM5) and thiourea (H10) derivatives show pronounced antifungal and antioxidant activities, the target compound’s biological profile remains unexplored. Its fluorine substituent may offer metabolic advantages over chloro analogues .
  • Synthetic Complexity : The dihydrothiophene sulfone moiety requires specialized reagents (e.g., sodium dithionite for reductive cyclization, as in ), whereas imidazole or piperazine derivatives utilize more conventional coupling methods .

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